molecular formula C2H2ClN3 B3265747 4-Chloro-1H-1,2,3-triazole CAS No. 40964-55-4

4-Chloro-1H-1,2,3-triazole

Cat. No.: B3265747
CAS No.: 40964-55-4
M. Wt: 103.51 g/mol
InChI Key: IYGFIINCQJDWNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1H-1,2,3-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. The presence of a chlorine atom at the fourth position of the triazole ring distinguishes this compound from other triazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1H-1,2,3-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazine derivatives with chloroacetic acid, followed by cyclization to form the triazole ring. Another approach involves the use of azide intermediates, which undergo cycloaddition reactions to yield the desired triazole compound .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow processes and the use of efficient catalysts to facilitate the cyclization reactions. The choice of solvents, temperature, and reaction time are optimized to achieve the best results .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide, amines, and thiols are commonly used. Conditions typically involve mild temperatures and the presence of a base.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride are used under controlled conditions.

    Cycloaddition Reactions: Catalysts like copper(I) iodide are often employed to facilitate these reactions.

Major Products Formed: The major products formed from these reactions include various substituted triazoles, oxidized triazole derivatives, and larger heterocyclic compounds .

Scientific Research Applications

4-Chloro-1H-1,2,3-triazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly for the development of novel therapeutic agents.

    Industry: It is used in the production of agrochemicals, dyes, and materials with specific properties

Mechanism of Action

The mechanism of action of 4-Chloro-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit enzymes like carbonic anhydrase and acetylcholinesterase, leading to various biological effects. The presence of the chlorine atom enhances its binding affinity and specificity .

Comparison with Similar Compounds

    1,2,4-Triazole: Another triazole isomer with different nitrogen atom positions.

    1,2,3-Triazole: The parent compound without the chlorine substitution.

    4-Methyl-1H-1,2,3-triazole: A similar compound with a methyl group instead of chlorine.

Uniqueness: 4-Chloro-1H-1,2,3-triazole is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and potential as a versatile intermediate in various synthetic applications .

Properties

IUPAC Name

4-chloro-2H-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2ClN3/c3-2-1-4-6-5-2/h1H,(H,4,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGFIINCQJDWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301311190
Record name 5-Chloro-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301311190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40964-55-4
Record name 5-Chloro-1H-1,2,3-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40964-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301311190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-1H-1,2,3-triazole
Reactant of Route 2
4-Chloro-1H-1,2,3-triazole
Reactant of Route 3
4-Chloro-1H-1,2,3-triazole
Reactant of Route 4
4-Chloro-1H-1,2,3-triazole
Reactant of Route 5
4-Chloro-1H-1,2,3-triazole
Reactant of Route 6
4-Chloro-1H-1,2,3-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.